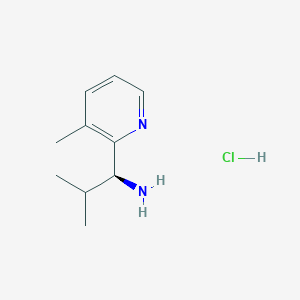
(1S)-2-Methyl-1-(3-methyl(2-pyridyl))propylamine hcl
Description
(1S)-2-Methyl-1-(3-methyl(2-pyridyl))propylamine HCl is a chiral amine hydrochloride salt featuring a 2-pyridyl substituent with a methyl group at the 3-position and a branched alkyl chain at the 1-position. This compound is structurally classified as a substituted propylamine derivative, with applications hypothesized in neurotransmitter modulation or as a synthetic intermediate for bioactive molecules .
Properties
Molecular Formula |
C10H17ClN2 |
|---|---|
Molecular Weight |
200.71 g/mol |
IUPAC Name |
(1S)-2-methyl-1-(3-methylpyridin-2-yl)propan-1-amine;hydrochloride |
InChI |
InChI=1S/C10H16N2.ClH/c1-7(2)9(11)10-8(3)5-4-6-12-10;/h4-7,9H,11H2,1-3H3;1H/t9-;/m0./s1 |
InChI Key |
POIZYJMDYPDPLW-FVGYRXGTSA-N |
Isomeric SMILES |
CC1=C(N=CC=C1)[C@H](C(C)C)N.Cl |
Canonical SMILES |
CC1=C(N=CC=C1)C(C(C)C)N.Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1S)-2-Methyl-1-(3-methyl(2-pyridyl))propylamine hydrochloride typically involves the reaction of 3-methyl-2-pyridinecarboxaldehyde with a suitable amine under controlled conditions. The reaction is usually carried out in the presence of a reducing agent such as sodium borohydride or lithium aluminum hydride to yield the desired amine. The hydrochloride salt is then formed by treating the amine with hydrochloric acid.
Industrial Production Methods
Industrial production of (1S)-2-Methyl-1-(3-methyl(2-pyridyl))propylamine hydrochloride follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the final product. The compound is then purified using techniques such as crystallization or distillation.
Chemical Reactions Analysis
Types of Reactions
(1S)-2-Methyl-1-(3-methyl(2-pyridyl))propylamine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: It can be reduced to form different amine derivatives.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens or alkylating agents are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce different amine derivatives.
Scientific Research Applications
(1S)-2-Methyl-1-(3-methyl(2-pyridyl))propylamine hydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is used in studies related to enzyme inhibition and receptor binding.
Industry: The compound is used in the production of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of (1S)-2-Methyl-1-(3-methyl(2-pyridyl))propylamine hydrochloride involves its interaction with specific molecular targets and pathways. It is known to bind to certain receptors or enzymes, thereby modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Structural Analogues
The following compounds share structural motifs with the target molecule, differing in substituents or stereochemistry:
(1S)-2-Methyl-1-(4-methylphenyl)propylamine HCl
- Key Difference : Replacement of the 3-methylpyridyl group with a 4-methylphenyl ring.
- The 4-methylphenyl derivative may exhibit higher lipid solubility, favoring blood-brain barrier penetration, but reduced affinity for receptors requiring polar interactions.
Arbaclofen Placarbil (CAS-847353-30-4)
- Key Feature : Contains a (1S)-2-methylpropylamine moiety linked to a chlorophenyl group.
- Impact :
(S)-1-(5-(3-Methyl-7-propyl-1H-indazol-5-yl)pyridin-3-yloxy)-3-(1H-indol-3-yl)propan-2-amine
- Key Difference : Incorporation of indolyl and indazolyl heterocycles.
Physicochemical and Pharmacokinetic Comparison
| Property | Target Compound | (1S)-2-Methyl-1-(4-methylphenyl)propylamine HCl | Arbaclofen Placarbil |
|---|---|---|---|
| Molecular Weight | ~220.7 g/mol | ~215.7 g/mol | 399.90 g/mol |
| Solubility (Water) | Moderate (pyridyl) | Low (phenyl) | Low (chlorophenyl) |
| Stereochemical Influence | 1S configuration | 1S configuration | 1S configuration |
| Synthetic Complexity | Intermediate | Low | High |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


